Metaescaline hydrochloride chemical structure and properties
Metaescaline hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaescaline hydrochloride, a substituted phenethylamine and an analog of mescaline, presents a compelling subject for neuropharmacological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While specific experimental data for metaescaline hydrochloride is limited in publicly accessible literature, this document compiles available information and contextualizes it with data from closely related compounds to offer a comprehensive resource for researchers. This guide includes a hypothetical signaling pathway and generalized experimental workflows based on established knowledge of similar phenethylamines.
Chemical Structure and Identification
Metaescaline is systematically named 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine. Its hydrochloride salt is the common form used in research settings.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[1] |
| Synonyms | 3-Ethoxy-4,5-dimethoxy-β-phenethylamine HCl, ME HCl[1] |
| CAS Number | 90132-32-4[1][2] |
| Molecular Formula | C₁₂H₁₉NO₃ • HCl[2] |
| Molecular Weight | 261.7 g/mol [2] |
Physicochemical Properties
Quantitative data on the physicochemical properties of metaescaline hydrochloride are not extensively reported. The following table summarizes available information and includes data for the closely related mescaline hydrochloride for comparative purposes.
| Property | Metaescaline Hydrochloride | Mescaline Hydrochloride (for comparison) |
| Physical Form | Crystalline solid[2] | Needles[2] |
| Melting Point | 177-178 °C (with initial sintering at 165 °C)[3] | 181 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | DMSO: 1 mg/mL, PBS (pH 7.2): 5 mg/mL[2] | Soluble in water and alcohol[2] |
| pKa | Data not available | Data not available |
| Stability | Stable for ≥ 5 years when stored properly[2] | Data not available |
Pharmacological Properties
The pharmacological profile of metaescaline is presumed to be similar to other psychedelic phenethylamines, primarily involving interaction with the serotonergic system.
Mechanism of Action
As a phenethylamine derivative, metaescaline hydrochloride is expected to act as an agonist at serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), which are known to be the primary targets for classic psychedelics.[4][5] Additionally, like other trace amines, it may interact with Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[6]
Receptor Binding Profile
Metabolism
The metabolism of metaescaline has not been explicitly studied. However, based on the metabolism of mescaline and other phenethylamines, it is likely metabolized in the liver, primarily through O-dealkylation, hydroxylation, and subsequent glucuronidation.[8]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of metaescaline hydrochloride are not published in peer-reviewed journals. The following sections provide generalized methodologies based on the synthesis of related compounds.
Synthesis
The synthesis of metaescaline typically starts from 3-ethoxy-4,5-dimethoxybenzaldehyde. A common route, adapted from the work of Shulgin, involves a Henry reaction followed by reduction.[9]
Hypothetical Synthesis Workflow:
Purification
Purification of the final hydrochloride salt is crucial to remove impurities. Recrystallization is a standard method.
Generalized Purification Workflow:
Analysis
The identity and purity of metaescaline hydrochloride can be confirmed using various analytical techniques.
Analytical Workflow:
Signaling Pathways
The precise signaling cascade initiated by metaescaline has not been elucidated. However, based on its presumed agonism at 5-HT₂A and TAAR1 receptors, a hypothetical signaling pathway can be proposed.
Hypothetical 5-HT₂A Receptor Signaling
Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to be central to the psychedelic effects of phenethylamines.
Hypothetical TAAR1 Signaling
Interaction with TAAR1, another GPCR often coupled to Gs proteins, can modulate the activity of monoamine transporters.
Conclusion
Metaescaline hydrochloride is a psychoactive compound with a chemical structure and presumed pharmacological profile that make it a substance of interest for neuroscientific research. This guide provides a foundational understanding of its properties, drawing from available data and analogies to related compounds. Further research is warranted to fully characterize its receptor binding affinities, metabolic fate, and specific signaling pathways to better understand its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the primary literature, particularly the works of Alexander Shulgin, for more detailed qualitative descriptions of its effects.
References
- 1. PIHKAL/TIHKAL [ucl.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, unifying mechanism for mescaline in the central nervous system: electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methamphetamine - Wikipedia [en.wikipedia.org]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxonchemicals.it.com [maxonchemicals.it.com]
- 9. Metaescaline - Wikipedia [en.wikipedia.org]
